![molecular formula C10H14N4 B039146 2-Propyl-1H-benzo[d]imidazole-5,6-diamine CAS No. 124635-44-5](/img/structure/B39146.png)
2-Propyl-1H-benzo[d]imidazole-5,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyl-1H-benzo[d]imidazole-5,6-diamine, also known as PBD, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBD is a heterocyclic aromatic compound that has been found to exhibit a range of interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Propyl-1H-benzo[d]imidazole-5,6-diamine involves its ability to intercalate into the DNA helix. This results in a change in the DNA structure, which can lead to a range of effects such as inhibition of DNA replication and transcription. 2-Propyl-1H-benzo[d]imidazole-5,6-diamine has also been found to exhibit a range of other biochemical and physiological effects, which are discussed below.
Biochemical and Physiological Effects:
2-Propyl-1H-benzo[d]imidazole-5,6-diamine has been found to exhibit a range of interesting biochemical and physiological effects. These include:
1. Inhibition of DNA replication and transcription.
2. Induction of DNA damage and apoptosis.
3. Inhibition of topoisomerase activity.
4. Inhibition of RNA polymerase activity.
5. Modulation of gene expression.
6. Inhibition of protein synthesis.
7. Modulation of cell cycle progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-Propyl-1H-benzo[d]imidazole-5,6-diamine is its ability to intercalate into the DNA helix, which makes it a useful tool for studying DNA structure and function. 2-Propyl-1H-benzo[d]imidazole-5,6-diamine has also been found to exhibit anti-tumor activity, making it a potential candidate for cancer treatment. However, 2-Propyl-1H-benzo[d]imidazole-5,6-diamine has some limitations for lab experiments, such as its toxicity and potential side effects. Therefore, caution should be taken when working with 2-Propyl-1H-benzo[d]imidazole-5,6-diamine in the lab.
Direcciones Futuras
There are many potential future directions for research on 2-Propyl-1H-benzo[d]imidazole-5,6-diamine. Some of the possible areas of research include:
1. Development of 2-Propyl-1H-benzo[d]imidazole-5,6-diamine-based drugs for cancer treatment.
2. Study of the mechanism of action of 2-Propyl-1H-benzo[d]imidazole-5,6-diamine on DNA structure and function.
3. Investigation of the interaction of 2-Propyl-1H-benzo[d]imidazole-5,6-diamine with other biomolecules such as proteins.
4. Development of new methods for the synthesis of 2-Propyl-1H-benzo[d]imidazole-5,6-diamine and its derivatives.
5. Study of the toxicity and potential side effects of 2-Propyl-1H-benzo[d]imidazole-5,6-diamine.
Conclusion:
In conclusion, 2-Propyl-1H-benzo[d]imidazole-5,6-diamine is a chemical compound that has been extensively studied for its potential applications in scientific research. 2-Propyl-1H-benzo[d]imidazole-5,6-diamine has been found to exhibit a range of interesting biochemical and physiological effects, and has potential applications in areas such as DNA sequencing and cancer treatment. However, caution should be taken when working with 2-Propyl-1H-benzo[d]imidazole-5,6-diamine in the lab due to its toxicity and potential side effects. There are many potential future directions for research on 2-Propyl-1H-benzo[d]imidazole-5,6-diamine, and further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 2-Propyl-1H-benzo[d]imidazole-5,6-diamine involves the reaction of 2-propyl-1H-benzo[d]imidazole with hydrazine hydrate. This reaction results in the formation of 2-Propyl-1H-benzo[d]imidazole-5,6-diamine as a yellow crystalline solid. The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The purity of the synthesized 2-Propyl-1H-benzo[d]imidazole-5,6-diamine can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-Propyl-1H-benzo[d]imidazole-5,6-diamine has been extensively studied for its potential applications in scientific research. One of the major applications of 2-Propyl-1H-benzo[d]imidazole-5,6-diamine is as a DNA intercalator. 2-Propyl-1H-benzo[d]imidazole-5,6-diamine has been found to bind to DNA and cause a change in the DNA structure, which can be exploited for a range of applications such as DNA sequencing and DNA-protein interactions. 2-Propyl-1H-benzo[d]imidazole-5,6-diamine has also been found to exhibit anti-tumor activity, making it a potential candidate for cancer treatment.
Propiedades
Número CAS |
124635-44-5 |
|---|---|
Nombre del producto |
2-Propyl-1H-benzo[d]imidazole-5,6-diamine |
Fórmula molecular |
C10H14N4 |
Peso molecular |
190.25 g/mol |
Nombre IUPAC |
2-propyl-1H-benzimidazole-5,6-diamine |
InChI |
InChI=1S/C10H14N4/c1-2-3-10-13-8-4-6(11)7(12)5-9(8)14-10/h4-5H,2-3,11-12H2,1H3,(H,13,14) |
Clave InChI |
JHVIQGIWPJCDCF-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=C(N1)C=C(C(=C2)N)N |
SMILES canónico |
CCCC1=NC2=C(N1)C=C(C(=C2)N)N |
Sinónimos |
1H-Benzimidazole-5,6-diamine,2-propyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




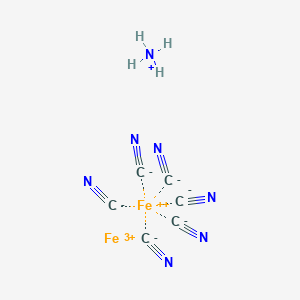
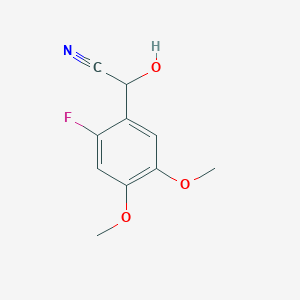
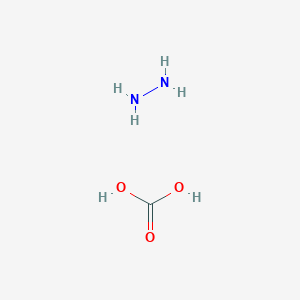
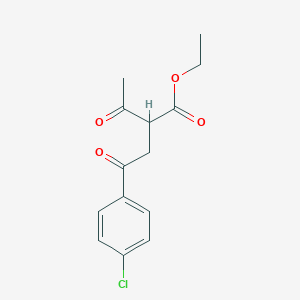
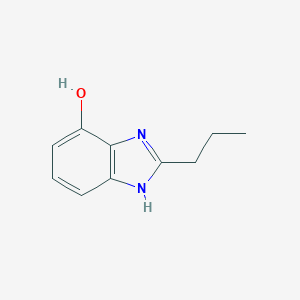
![[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile](/img/structure/B39079.png)

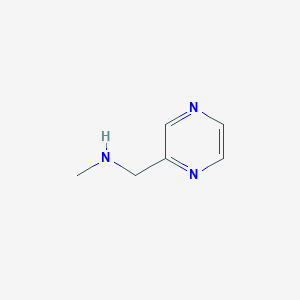
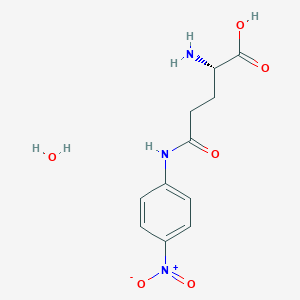


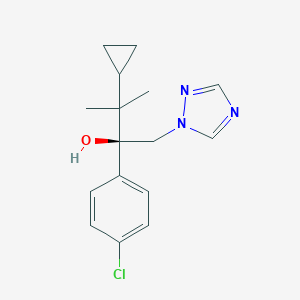
![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B39096.png)